Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester

Protecting group strategy Orthogonal deprotection Multi-step organic synthesis

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester (CAS 74266-26-5; IUPAC: oxan-2-yl 2-bromopropanoate; molecular formula C8H13BrO3; MW 237.09 g/mol; LogP 1.84; PSA 35.53 Ų) is a tetrahydropyranyl (THP) ester of racemic 2-bromopropanoic acid. The compound belongs to the class of α-bromo esters, wherein the bromine atom at the α-position serves as a reactive handle for nucleophilic substitution, radical initiation, and cross-coupling chemistry, while the THP ester moiety functions as an acid-labile carboxylic acid protecting group that is orthogonal to common base-labile esters such as methyl, ethyl, and benzyl esters.

Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
CAS No. 74266-26-5
Cat. No. B13925132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester
CAS74266-26-5
Molecular FormulaC8H13BrO3
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1CCCCO1)Br
InChIInChI=1S/C8H13BrO3/c1-6(9)8(10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3
InChIKeyOHXMZRQPJYECOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanoic Acid, 2-Bromo-, Tetrahydro-2H-Pyran-2-yl Ester (CAS 74266-26-5): Core Identity and Procurement Context


Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester (CAS 74266-26-5; IUPAC: oxan-2-yl 2-bromopropanoate; molecular formula C8H13BrO3; MW 237.09 g/mol; LogP 1.84; PSA 35.53 Ų) is a tetrahydropyranyl (THP) ester of racemic 2-bromopropanoic acid [1]. The compound belongs to the class of α-bromo esters, wherein the bromine atom at the α-position serves as a reactive handle for nucleophilic substitution, radical initiation, and cross-coupling chemistry, while the THP ester moiety functions as an acid-labile carboxylic acid protecting group that is orthogonal to common base-labile esters such as methyl, ethyl, and benzyl esters [2]. This dual functionality positions the compound as a strategic building block in multi-step organic synthesis where chemoselective manipulation of the carboxyl group is required alongside α-bromo reactivity.

Orthogonal acid-labile carboxyl protection
α-Bromo handle for nucleophilic substitution and cross-coupling
Stable to strong bases, Grignard, and hydride reagents

Why Methyl, Ethyl, or tert-Butyl 2-Bromopropanoate Cannot Simply Replace the THP Ester (CAS 74266-26-5)


The choice of ester group on 2-bromopropanoic acid derivatives dictates the entire downstream synthetic strategy, because each ester possesses a distinct cleavage mechanism, stability profile, and compatibility window. Methyl (CAS 5445-17-0) and ethyl (CAS 535-11-5) esters require strongly basic saponification conditions (e.g., aqueous NaOH, reflux) that are incompatible with base-sensitive substrates and can promote α-bromo elimination side reactions . tert-Butyl ester (CAS 39149-80-9) shares acid lability with the THP ester but requires stronger acid (neat TFA) for complete cleavage and cannot be orthogonally discriminated from Boc-protected amines without specialized catalysts [1]. Benzyl ester (CAS 3017-53-6) necessitates hydrogenolysis (H₂, Pd/C), which is incompatible with olefins, alkynes, and sulfur-containing substrates. The THP ester uniquely occupies an intermediate acid-lability niche: it remains stable under basic, oxidative, and reductive conditions yet undergoes rapid, quantitative cleavage with dilute TFA (1–10% v/v in DCM) within 5 minutes at room temperature, enabling its selective removal in the presence of methyl, ethyl, and benzyl esters as well as tert-butyl ethers [2]. Substituting any of these analogs would fundamentally alter the reaction sequence, protection/deprotection logic, and potential yield of the target synthesis.

Methyl/ethyl esters demand strong base cleavage, risking α-bromo elimination.
tert-Butyl ester cannot be selectively cleaved with Boc groups present without specialized catalysts.
Benzyl ester hydrogenolysis is incompatible with alkenes, alkynes, and sulfur substrates.

Quantitative Differentiation Evidence for Propanoic Acid, 2-Bromo-, Tetrahydro-2H-Pyran-2-yl Ester (CAS 74266-26-5) vs. Closest Analogs


Deprotection Orthogonality: THP Ester Requires Mild Acid (1–10% TFA, 5 min) vs. Methyl/Ethyl Esters Require Strong Base Saponification

The THP ester of 2-bromopropanoic acid is cleaved under mild acidic conditions: TFA/TIS/DCM (10:1.5:88.5 v/v/v) at room temperature achieves complete deprotection within 5 minutes [1]. In contrast, methyl 2-bromopropanoate (CAS 5445-17-0) and ethyl 2-bromopropanoate (CAS 535-11-5) are inert to dilute TFA and require basic hydrolysis conditions (e.g., 1–2 M NaOH in water/methanol, reflux, 1–4 h) for saponification . This mechanistic orthogonality—acid-catalyzed acetal cleavage vs. nucleophilic acyl substitution—enables the THP ester to be selectively deprotected in the presence of methyl or ethyl esters without competing hydrolysis of the latter. Conversely, methyl/ethyl esters cannot be selectively cleaved in the presence of the THP ester using basic conditions due to the THP acetal's instability toward aqueous acid generated during workup. The THP ester therefore provides a two-directional orthogonality: it is stable to the basic conditions that cleave methyl/ethyl esters, yet removable under acidic conditions that leave methyl/ethyl esters intact.

Deprotection orthogonality
Class-level
THP ester: TFA/TIS/DCM, RT, ≤5 min; Methyl/ethyl: NaOH, reflux, 1–4 h
Supports orthogonal deprotection route design
THP stable to base; methyl stable to dilute acid
Protecting group strategy Orthogonal deprotection Multi-step organic synthesis

Chemoselective Deprotection: SmCl₃-Catalyzed Discriminative Removal of THP in the Presence of Boc and TBDMS Groups

Gopinath et al. (2011) demonstrated that SmCl₃ (0.1–10 mol%) in ethanol selectively removes the THP protecting group while leaving the Boc (tert-butoxycarbonyl) group intact [1]. This contrasts with the tert-butyl 2-bromopropanoate (CAS 39149-80-9) scenario, where selective deprotection of the tert-butyl ester in the presence of a Boc-protected amine cannot be achieved with simple acid treatment—both groups are cleaved by TFA with comparable kinetics. The SmCl₃/EtOH system discriminates between THP (cleaved within 1–6 h at RT to 60 °C) and Boc (stable under identical conditions), providing an operational window unavailable with tert-butyl esters. Furthermore, SmCl₃ also differentiates THP from TBDMS ethers, enabling sequential deprotection strategies in polyfunctional molecules [1]. The 2-bromopropanoate THP ester, bearing an electrophilic α-bromo substituent, can thus be incorporated into complex synthetic sequences requiring acid-sensitive functionality elsewhere in the molecule, where a tert-butyl ester would fail due to non-selective cleavage.

Chemoselective removal
Method context
SmCl₃/EtOH removes THP selectively; Boc remains >90% intact
Enables orthogonal Boc/THP strategy
tert-Butyl ester cannot discriminate from Boc with TFA
Chemoselective deprotection Samarium(III) catalysis Orthogonal protecting group strategy

Stability to Basic Conditions: THP Ester Tolerates Strong Bases (pH >12) That Saponify Methyl and Ethyl Esters

The THP ester moiety, being a mixed acetal, is fundamentally stable to strongly basic, nucleophilic, hydridic, and organometallic reagents, whereas simple alkyl esters (methyl, ethyl) are saponified under these conditions [1]. Specifically, the THP ester of 2-bromopropanoic acid can withstand Grignard reagents, LiAlH₄, alkoxide bases, and LDA at low temperatures without ester cleavage, while methyl 2-bromopropanoate would undergo nucleophilic attack at the ester carbonyl under identical conditions, leading to ketone formation (with organometallics) or saponification (with hydroxide/alkoxide). The organic-chemistry.org protecting group stability chart classifies THP ethers as 'stable' to pH >12 and to organometallic nucleophiles [1]. This base stability arises from the acetal structure: the anomeric carbon of the THP ring is bonded to two oxygen atoms, rendering the ester-like linkage resistant to nucleophilic acyl substitution unless activated by acid. In contrast, the methyl ester of 2-bromopropanoate (CAS 5445-17-0) is readily cleaved by NaOH/MeOH (1 M, reflux, 1 h) with quantitative conversion to the free acid .

Base stability
Class-level
Stable to pH >12, Grignard reagents, LiAlH₄, LDA
Supports base/nucleophile compatible routes
Methyl ester saponified quantitatively under basic conditions
Base stability Ester protecting group Reaction compatibility

Racemization Control: THP Protecting Group Exhibits <1% Epimerization vs. >3% for Trityl (Trt) in Solid-Phase Peptide Synthesis

Although this evidence derives from THP-protected cysteine in solid-phase peptide synthesis (SPPS) rather than from 2-bromopropanoic acid directly, it provides the strongest class-level quantitative comparison for the THP protecting group's stereochemical integrity. The THP group, when used for cysteine side-chain protection in Fmoc/tBu SPPS, showed a degree of racemization of less than 1%, compared to over 3% for the trityl (Trt) protecting group under identical coupling conditions [1]. This 3-fold reduction in epimerization is attributed to the non-aromatic, non-bulky nature of THP, which minimizes inter- and intra-chain steric interactions that promote racemization during activation and coupling steps [1]. While direct racemization data for the 2-bromopropanoate THP ester are not available in the open literature, the underlying mechanistic basis—reduced steric crowding at the α-carbon—transfers to α-bromo esters, where the bromine atom creates a chiral center susceptible to base-mediated enolization and racemization. The THP ester's milder deprotection conditions (dilute TFA, RT, 5 min) further reduce the risk of acid-catalyzed epimerization compared to the harsher conditions required for Trt removal.

Racemization control
Class-level
<1% racemization (THP-Cys) vs. >3% for Trt in SPPS
Supports enantiopure synthesis context
Extrapolated from cysteine protection data; verify for α-bromo ester
Racemization suppression Cysteine protection Peptide synthesis

Physical Handling and Chromatographic Differentiation: Higher MW (237.09) and Intermediate LogP (1.84) vs. Methyl Ester (MW 167.00, LogP ~1.0)

The THP ester of 2-bromopropanoic acid (MW 237.09 g/mol, LogP 1.84, PSA 35.53 Ų) differs substantially from its methyl ester analog (MW 167.00 g/mol, density 1.497 g/mL, bp 51 °C/19 mmHg, water-insoluble) in physical properties relevant to laboratory handling and purification [1]. The 70 Da mass increase facilitates TLC monitoring (higher Rf differential from polar impurities) and flash chromatography separation from lower-MW byproducts. The elevated LogP (1.84 vs. estimated ~1.0 for methyl ester) indicates greater retention on reversed-phase HPLC columns (C18), enabling cleaner separation from polar reaction components. The predicted boiling point of the THP ester (estimated >250 °C at atmospheric pressure, based on MW and functional group additivity) contrasts sharply with methyl 2-bromopropanoate (bp 51 °C/19 mmHg), reducing volatility-related losses during rotary evaporation and vacuum drying. The compound is a liquid at ambient temperature (predicted mp <25 °C, based on structurally similar tetrahydropyranyl esters). These physical differences are consequential for scale-up: the lower volatility of the THP ester reduces inhalation exposure risk compared to the lachrymatory, volatile methyl and ethyl esters (flash point of ethyl ester: 51 °C) [2].

Physical differentiation
Data to verify
MW +70 Da, LogP +0.8 vs. methyl ester; predicted bp >250°C
Aids chromatographic resolution and reduces volatility losses
Boiling point predicted; verify under actual handling conditions
Chromatographic behavior Physical properties Purification optimization

Recommended Application Scenarios for Propanoic Acid, 2-Bromo-, Tetrahydro-2H-Pyran-2-yl Ester (CAS 74266-26-5)


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Carboxyl Protection

In the synthesis of complex active pharmaceutical ingredients (APIs) where the 2-bromopropanoate moiety serves as a latent site for nucleophilic displacement (e.g., with amines to form α-amino acid derivatives), the THP ester enables the carboxyl group to remain protected through basic, organometallic, and reductive transformations—conditions that would cleave a methyl or ethyl ester. The THP group is then removed at the penultimate step using dilute TFA (TFA/TIS/DCM, 10:1.5:88.5, RT, 5 min [1]), liberating the free acid for final coupling or salt formation. This strategy eliminates the need for redundant protection/deprotection cycles required when using base-labile esters, directly reducing solvent consumption, waste, and process mass intensity.

Polymer Chemistry: ATRP Initiator with Acid-Labile Ester for Stimuli-Responsive Materials

The α-bromo ester functionality makes this compound a potential initiator for atom transfer radical polymerization (ATRP), analogous to the well-established use of methyl and ethyl 2-bromopropanoates as ATRP initiators [1]. The THP ester terminus introduces an acid-labile linkage into the resulting polymer chain, enabling controlled degradation or deprotection of polymer end-groups under mild acidic conditions that do not require the strongly basic hydrolysis needed for methyl/ethyl ester-terminated polymers. The mild deprotection conditions for THP esters (5 min, RT, dilute TFA [2]) allow recovery of the carboxylic acid-terminated polymer without backbone degradation, a key advantage over methyl ester-terminated polymers that require prolonged basic hydrolysis which can cleave ester linkages in acrylate and methacrylate backbones. This acid-labile character has been exploited in photoresist and controlled-release polymer applications using tetrahydropyranyl acrylate monomers [3].

Chiral Pool Synthesis with Stereochemical Integrity Preservation

When starting from enantiopure (R)- or (S)-2-bromopropanoic acid, the THP ester offers a carboxyl protection strategy that minimizes racemization risk during subsequent synthetic manipulations. The mild, non-aqueous, room-temperature deprotection conditions (dilute TFA/DCM, 5 min [1]) avoid the strongly basic aqueous conditions of methyl/ethyl ester saponification that promote α-deprotonation and epimerization of the stereogenic center bearing the bromine atom. Class-level evidence from THP-protected cysteine in peptide synthesis demonstrates <1% racemization for THP vs. >3% for trityl protection [1], and this stereochemical integrity benefit is expected to extend to α-bromo esters where base-mediated enolization is a major racemization pathway. This scenario is particularly relevant for the synthesis of enantiopure α-substituted propionic acid derivatives used as chiral building blocks in medicinal chemistry.

SmCl₃-Catalyzed Sequential Deprotection in Multifunctional Synthetic Intermediates

For synthetic intermediates bearing multiple acid-labile protecting groups (e.g., THP ester, Boc carbamate, TBDMS ether), the SmCl₃/EtOH catalytic system (0.1–10 mol%, RT to 60 °C, 1–6 h [1]) selectively removes the THP ester while preserving Boc and TBDMS groups with >90% fidelity. This chemoselectivity is unattainable with the tert-butyl ester analog, which cannot be discriminated from Boc using simple acidic reagents. The 2-bromopropanoate THP ester thus enables a three-stage orthogonal deprotection sequence: (1) SmCl₃/EtOH to remove THP ester, (2) TBAF or HF·pyridine to remove TBDMS, and (3) TFA/DCM to remove Boc—all without affecting the integrity of the α-bromo substituent. This precise control over functional group unveiling is critical in the convergent synthesis of complex natural products and drug candidates where the order of deprotection dictates the success of subsequent coupling reactions.

Application
Selection Property
Validation Focus
Multi-step API intermediate synthesis
Orthogonal acid-labile protection
Mild TFA deprotection selectivity
ATRP initiator for stimuli-responsive polymers
Acid-labile ester linkage
Controlled end-group deprotection
Chiral building block synthesis
Low-racemization deprotection
Enantiomeric excess preservation
Sequential orthogonal deprotection
Chemoselective THP removal
Boc/TBDMS group compatibility
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